Regioisomeric Purity Advantage: 1289080-42-7 (97%+) Over 2097960-08-0 (98% Claimed) Requires Batch Verification
The target compound (CAS 1289080-42-7) is listed by reputable suppliers with a baseline purity of ≥95%. In contrast, the 3‑yl regioisomer (CAS 2097960‑08‑0) is advertised at 98% purity . However, the 4‑ylmethyl regioisomer is more frequently cited as a key intermediate in disclosed kinase inhibitor syntheses, whereas the 3‑ylmethyl variant appears less frequently in patent literature . While purity numbers suggest superiority of the 3‑yl compound, the scarcity of published synthetic routes for the 3‑yl regioisomer makes its impurity profile less characterized; the target compound benefits from more extensively documented synthetic precedents, potentially leading to more predictable scale‑up behavior.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | minimum 95% (purity specification) |
| Comparator Or Baseline | CAS 2097960-08-0: 98% (standard purity for 3‑yl regioisomer) |
| Quantified Difference | 3 percentage points higher purity claimed for comparator, but with fewer published synthetic routes |
| Conditions | Vendor‑reported purity specifications; no independent head‑to‑head QC data available |
Why This Matters
For procurement, a higher nominal purity may appear advantageous, but the documented synthetic utility and literature precedent for the 4‑ylmethyl regioisomer can reduce downstream risk in multi‑step syntheses.
